Aurora kinase inhibitor-2

Description

Properties

IUPAC Name |

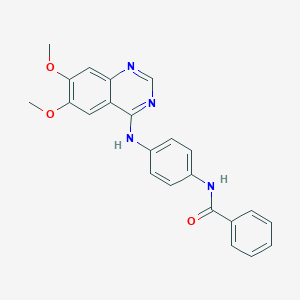

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYVCWQAHSYYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425012 | |

| Record name | Aurora Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331770-21-9 | |

| Record name | Aurora kinase inhibitor II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331770219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurora Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AURORA KINASE INHIBITOR II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57YX8GY957 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Aurora Kinase Inhibitor-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action for Aurora kinase inhibitor-2 (CAS No. 331770-21-9), a potent and selective small molecule inhibitor. This document outlines its biochemical interaction, cellular consequences, and the key experimental protocols used for its characterization, tailored for an audience in cancer research and drug development.

Introduction: Targeting Mitosis with Aurora Kinase Inhibitors

The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of cell division (mitosis).[1][2][3][4] The three mammalian isoforms—Aurora A, B, and C—are critical for processes including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[2][4] Due to their frequent overexpression in a wide range of human tumors and their essential role in cell proliferation, they have become significant targets for the development of anti-cancer therapeutics.[1][3][4][5]

This compound, a compound identified by the CAS number 331770-21-9, is a selective, cell-permeable, and ATP-competitive inhibitor targeting Aurora kinases.[6][7] This guide will dissect its mechanism of action from direct enzymatic inhibition to the resulting cellular phenotypes.

Core Mechanism: ATP-Competitive Inhibition

The primary mechanism of action for this compound is its direct, competitive inhibition of the kinase's ability to bind to adenosine (B11128) triphosphate (ATP).[6][7] The inhibitor is an anilinoquinazoline (B1252766) derivative that occupies the ATP-binding pocket in the kinase domain of both Aurora A and Aurora B.[7] By binding to this active site, it prevents the transfer of a phosphate (B84403) group from ATP to the kinase's downstream protein substrates, thereby blocking the signaling cascade.[3][8]

The structure of Aurora kinases features a hinge region, a glycine-rich loop, and an activation loop that are all key to binding ATP.[3] this compound forms specific hydrogen bonds within this hinge region, effectively blocking the ATP-binding site and inactivating the enzyme.[9]

Figure 1: ATP-Competitive Inhibition Mechanism of this compound.

Quantitative Data: Potency and Efficacy

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against both Aurora A and Aurora B kinases.

| Target / Assay | IC50 Value | Reference |

| Aurora A Kinase (Enzymatic Assay) | 310 nM | [6][10] |

| Aurora B Kinase (Enzymatic Assay) | 240 nM | [6][10] |

| MCF7 Cellular Anti-proliferative Assay | 1.25 µM (1250 nM) | [6] |

Signaling Pathway and Cellular Consequences

Inhibition of Aurora kinases, particularly Aurora B, triggers a cascade of cellular events stemming from the disruption of mitosis.[5][11] Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which is essential for correcting kinetochore-microtubule attachments and ensuring accurate chromosome segregation.[2][11][12]

The primary downstream effects of this compound include:

-

Inhibition of Histone H3 Phosphorylation: A direct and crucial substrate of Aurora B is Histone H3 at Serine 10 (H3S10).[8][9] Phosphorylation of H3S10 is required for chromosome condensation during mitosis. Inhibition of Aurora B by the inhibitor leads to a measurable reduction in phospho-H3S10 levels.[5][8]

-

Mitotic Disruption: By blocking Aurora B function, the inhibitor prevents the proper alignment and segregation of chromosomes.[5][11] This leads to defects in the mitotic spindle, failure of the spindle assembly checkpoint, and ultimately, failed cytokinesis.[12][13]

-

Endoreduplication and Polyploidy: When cells fail to complete cytokinesis but re-enter the cell cycle, they undergo endoreduplication, resulting in cells with a DNA content greater than 4N (polyploidy).[1][9][14] This is a hallmark cellular phenotype of Aurora B inhibition.[15]

-

Apoptosis and Senescence: The accumulation of mitotic errors and genomic instability triggers programmed cell death (apoptosis).[1][5][8][13] In some contexts, Aurora B inhibition can also induce a state of irreversible cell cycle arrest known as cellular senescence, which can be dependent on the p53 and retinoblastoma (RB) protein pathways.[14][16][17]

Figure 2: Cellular signaling consequences of Aurora B Kinase inhibition.

Key Experimental Protocols and Workflows

Characterizing the mechanism of action of this compound involves a series of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified Aurora kinase.

Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA).[18] Dilute purified recombinant Aurora A or B kinase and a suitable peptide substrate in the buffer. Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor.[19]

-

Initiation: Start the reaction by adding a solution containing ATP (often including radiolabeled γ-³²P-ATP) to a final concentration of ~10 µM.[18] Incubate at a controlled temperature (e.g., 30°C) for 45-60 minutes.[4]

-

Termination and Detection: Stop the reaction. The method of detection depends on the assay format. For radiometric assays, the phosphorylated substrate is captured on a filter membrane, and radioactivity is measured using a scintillation counter. For luminescence-based assays like ADP-Glo™, a reagent is added to measure the amount of ADP produced.[4][18]

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[19]

Figure 3: General experimental workflow for an in vitro kinase assay.

Cellular Proliferation and Phenotype Analysis

These assays assess the inhibitor's effect on cancer cells, confirming its cellular potency and mechanism.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF7, HCT116) in appropriate media.[6][19]

-

Treatment: Seed cells in 96-well plates. After allowing them to adhere, treat with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).[19]

-

Analysis A - Proliferation (IC50):

-

Add a viability reagent (e.g., CellTiter-Glo®, resazurin).

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition).[19]

-

-

Analysis B - Phospho-Histone H3 (pH3S10) by Immunofluorescence:

-

After a shorter treatment (e.g., 24 hours), fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells (e.g., with Triton X-100).

-

Block non-specific binding and incubate with a primary antibody against phospho-H3S10.

-

Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Image the cells using a high-content imager or fluorescence microscope and quantify the nuclear pH3S10 signal intensity.[4]

-

Figure 4: Workflow for cell-based proliferation and phenotype analysis.

Conclusion

This compound exerts its anti-cancer effects through a well-defined mechanism of action. As a selective, ATP-competitive inhibitor of Aurora A and B kinases, it directly blocks the phosphorylation of key mitotic substrates. This leads to a cascade of cellular defects, including the inhibition of chromosome condensation, improper chromosome segregation, cytokinesis failure, and the formation of polyploid cells, which ultimately drives cancer cells into apoptosis or senescence. The clear, measurable biomarkers associated with its activity, such as the reduction of phospho-Histone H3 (Ser10), make it a valuable tool for cancer research and a compelling candidate for therapeutic development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. apexbt.com [apexbt.com]

- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. What are the new molecules for Aurora B inhibitors? [synapse.patsnap.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]

- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abmole.com [abmole.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 13. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 16. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aurora B inhibitors promote RB hypophosphorylation and senescence independent of p53-dependent CDK2/4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

The Discovery and Development of Aurora Kinase Inhibitor-2: A Technical Guide

This in-depth guide provides a comprehensive overview of the discovery, development, and experimental evaluation of Aurora kinase inhibitors, with a specific focus on the Aurora A inhibitor, Alisertib (MLN8237), as a representative "Aurora kinase inhibitor-2". This document is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.

Introduction to Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] In mammals, this family consists of three highly homologous members: Aurora A, Aurora B, and Aurora C.[1] Aurora A is involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.[2] Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2] Aurora C's function is less understood but is thought to be similar to Aurora B, particularly in meiosis.[2] Due to their critical roles in cell division and their frequent overexpression in various cancers, Aurora kinases have emerged as promising targets for anticancer drug development.[2][3]

The Aurora Kinase Signaling Pathway

The Aurora kinases are key regulators of the cell cycle, particularly during the G2 and M phases. Their activity is tightly controlled through phosphorylation and interactions with various regulatory proteins. Dysregulation of these pathways is a hallmark of many cancers.

Discovery and Development of Alisertib (MLN8237)

Alisertib (MLN8237) is a second-generation, selective, and orally bioavailable inhibitor of Aurora A kinase.[4] Its development followed a structured drug discovery process aimed at identifying potent and selective inhibitors with favorable pharmacokinetic properties.

Synthesis of Alisertib (MLN8237)

The synthesis of Alisertib involves a multi-step process, a representative scheme of which is outlined below. This protocol is based on synthetic routes described in the medicinal chemistry literature.[4]

Experimental Protocol: Synthesis of Alisertib

-

Step 1: Sonogashira Coupling: An appropriately substituted amino-benzophenone is converted to its corresponding aryl iodide. This intermediate then undergoes a Sonogashira coupling reaction with a protected propargyl amine to yield a coupled product.[4]

-

Step 2: Hydration and Cyclization: The alkyne in the coupled product is hydrated, and the amine is deprotected. Subsequent exposure to basic conditions promotes the cyclization of the molecule to form the core azepine ring structure.[4]

-

Step 3: Enamine Formation: The azepine intermediate is then converted to its corresponding enamine.[4]

-

Step 4: Pyrimidine (B1678525) Ring Formation: The final step involves the reaction of the enamine with a functionalized guanidine (B92328) to form the pyrimidine ring, yielding Alisertib.[4]

Note: This is a generalized protocol. For detailed reaction conditions, including specific reagents, solvents, temperatures, and purification methods, it is essential to consult the primary medicinal chemistry literature.

In Vitro Evaluation of Aurora Kinase Inhibitors

A series of in vitro assays are crucial for characterizing the potency, selectivity, and cellular effects of Aurora kinase inhibitors.

Biochemical Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified Aurora kinase.

Experimental Protocol: Aurora A Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies.[5]

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[6]

-

Prepare a solution of a suitable substrate (e.g., Kemptide for Aurora A) and ATP in the Kinase Assay Buffer. The final ATP concentration should be near the Kₘ value for Aurora A.[5]

-

Prepare serial dilutions of the test inhibitor (e.g., Alisertib) in the Kinase Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[5]

-

Dilute purified recombinant Aurora A kinase to the desired working concentration in the Kinase Assay Buffer.

-

-

Assay Plate Setup (96-well or 384-well plate):

-

Kinase Reaction:

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

-

Incubate at room temperature for 40 minutes.[6]

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[5]

-

Incubate at room temperature for 30 minutes.[6]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive and blank controls.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.

Experimental Protocol: BrdU Cell Proliferation Assay

-

Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with increasing concentrations of the Aurora kinase inhibitor (e.g., Alisertib) for a specified period (e.g., 96 hours).[7] Include a vehicle-treated control.

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the cell culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.[7]

-

Cell Fixation and DNA Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.

-

Immunodetection: Add a peroxidase-conjugated anti-BrdU antibody that binds to the incorporated BrdU.

-

Substrate Reaction: Add a peroxidase substrate that is converted into a colored product.

-

Data Acquisition: Measure the absorbance of the colored product using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.[7]

Quantitative Data for Representative Aurora Kinase Inhibitors

The following tables summarize the in vitro potency of several key Aurora kinase inhibitors.

Table 1: In Vitro Potency of Alisertib (MLN8237) [4][7]

| Assay Type | Target | Cell Line | IC₅₀ (nM) |

| Enzymatic | Aurora A | - | 1 |

| Enzymatic | Aurora B | - | >10,000 |

| Cell-based (pT288) | Aurora A | HCT116 | 7 |

| Cell-based (pHisH3) | Aurora B | HCT116 | 1,500 |

| Cell Proliferation | Various | HCT-116 | 45 |

| Cell Proliferation | Various | OCI-LY19 | 20 |

| Cell Proliferation | Various | Calu-6 | 15 |

Table 2: In Vitro Potency of Other Notable Aurora Kinase Inhibitors

| Inhibitor | Type | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |

| Barasertib (AZD1152) | Aurora B selective | 1,368 | 0.37 | [8] |

| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | |

| VX-680 (Tozasertib) | Pan-Aurora | ~2.5 | ~2.5 | [3] |

| ZM447439 | Aurora A/B | 110 | 48 | [3] |

In Vivo Evaluation of Aurora Kinase Inhibitors

In vivo studies using animal models, typically tumor xenografts in mice, are essential to evaluate the efficacy and safety of an Aurora kinase inhibitor before it can proceed to clinical trials.

Experimental Protocol: Human Tumor Xenograft Model

This protocol is a generalized procedure for evaluating the in vivo efficacy of an Aurora kinase inhibitor like Alisertib.[7]

-

Cell Culture and Implantation:

-

Culture a human tumor cell line (e.g., HCT-116 colorectal cancer cells) under standard conditions.[7]

-

Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the Aurora kinase inhibitor (e.g., Alisertib) to the treatment groups via the appropriate route (e.g., oral gavage) and at the desired dose and schedule (e.g., 30 mg/kg, once daily for 21 days).[7]

-

Administer a vehicle control to the control group.

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (length x width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

-

References

- 1. promega.com [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

What is the chemical structure of Aurora kinase inhibitor-2?

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at Aurora kinase inhibitor-2, a potent small molecule inhibitor of Aurora kinases. The document outlines its chemical structure, biological activity, and the experimental protocols used for its characterization, serving as a valuable resource for researchers in oncology and cell biology.

Chemical Structure and Properties

This compound, systematically named N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide, is a cell-permeable anilinoquinazoline (B1252766) compound. Its structure is characterized by a quinazoline (B50416) core, a central anilino bridge, and a terminal benzamide (B126) group.

Chemical Identifiers:

-

IUPAC Name: N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide

-

CAS Number: 331770-21-9

-

Molecular Formula: C₂₃H₂₀N₄O₃

-

Molecular Weight: 400.43 g/mol

-

SMILES: COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC

-

InChI Key: IMYVCWQAHSYYOO-UHFFFAOYSA-N

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective ATP-competitive inhibitor of Aurora kinases A and B.[1] These kinases are critical serine/threonine kinases that regulate key processes during mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By binding to the ATP-binding pocket of Aurora kinases, the inhibitor blocks their phosphorylation activity, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets and in cellular assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target/Assay | IC₅₀ (nM) | Reference |

| Aurora Kinase A (enzymatic assay) | 310 | |

| Aurora Kinase B (enzymatic assay) | 240 | |

| MCF-7 Cell Proliferation | 1250 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard procedures used to characterize Aurora kinase inhibitors.

Aurora Kinase Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of Aurora kinases by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase substrate (e.g., Kemptide for Aurora A)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well or 384-well white opaque plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%. Dilute the Aurora kinase and substrate/ATP mix in the kinase assay buffer.

-

Assay Plate Setup: To the wells of a microplate, add the test inhibitor dilutions. Add the substrate/ATP mixture to all wells.

-

Kinase Reaction: Initiate the reaction by adding the diluted Aurora kinase to the wells. For control wells, add buffer without the enzyme. Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the control (no inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MCF-7 Cell Anti-Proliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the proliferation of MCF-7 human breast cancer cells by measuring the metabolic activity of viable cells.

Materials:

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound dissolved in the culture medium. Include a vehicle control (DMSO). Incubate the cells for 72 hours.

-

MTT Incubation: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the MTT to formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

References

An In-Depth Technical Guide to Aurora Kinase Inhibitor-2 (CAS 331770-21-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinase inhibitor-2, with the Chemical Abstracts Service (CAS) number 331770-21-9, is a potent and selective small molecule inhibitor of Aurora kinases.[1] Structurally identified as N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide, this compound belongs to the anilinoquinazoline (B1252766) class of kinase inhibitors.[1][2] Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and cytokinesis. Their overexpression is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound, serving as a vital resource for researchers in oncology and drug discovery.

Chemical and Physical Properties

This compound is a solid, yellow compound that is cell-permeable.[1] Due to its limited aqueous solubility and high serum binding, it is primarily recommended for in vitro applications.[1]

| Property | Value | Reference |

| CAS Number | 331770-21-9 | [1][2] |

| Molecular Formula | C₂₃H₂₀N₄O₃ | [2] |

| Molecular Weight | 400.43 g/mol | [1] |

| Synonyms | 4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazoline | [1][2] |

| Form | Solid | [1] |

| Solubility | DMSO: up to 100 mg/mL (with sonication) | [3] |

| Storage | 4°C, protect from light | [3] |

Biological Activity and Mechanism of Action

This compound functions as a selective, ATP-competitive inhibitor of Aurora kinases A and B.[3] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby disrupting mitotic progression and inducing cell cycle arrest, ultimately leading to apoptosis in cancer cells.

Inhibitory Potency

| Target | IC₅₀ | Cell Line | Reference |

| Aurora A | 310 nM | - | [3] |

| Aurora B | 240 nM | - | [3] |

| Cell Proliferation | 1.25 µM | MCF-7 | [3][4] |

Signaling Pathways

Aurora kinases A and B are central regulators of cell division. Aurora A is crucial for centrosome maturation and separation, as well as the formation of the bipolar spindle. Aurora B, a component of the chromosomal passenger complex, is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of these kinases by this compound disrupts these fundamental processes.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound.

Synthesis of 4-(4'-Benzamidoanilino)-6,7-dimethoxyquinazoline

This synthesis is a multi-step process starting from 4,5-dimethoxy-2-aminobenzoic acid.

Step 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one

-

A mixture of 4,5-dimethoxy-2-aminobenzoic acid and formamidine (B1211174) acetate (B1210297) is refluxed in 2-methoxyethanol.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with ethanol, and dried.

Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline (B18312)

-

6,7-dimethoxyquinazolin-4(3H)-one is refluxed in thionyl chloride with a catalytic amount of dimethylformamide (DMF).

-

Excess thionyl chloride is removed under reduced pressure.

-

The crude product is triturated with diethyl ether and filtered to yield the chlorinated intermediate.

Step 3: Synthesis of 4-(4'-Benzamidoanilino)-6,7-dimethoxyquinazoline

-

A mixture of 4-chloro-6,7-dimethoxyquinazoline and N-(4-aminophenyl)benzamide is heated in isopropanol.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with isopropanol, and dried to yield the final product.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human Aurora A and Aurora B enzymes

-

Suitable kinase substrate (e.g., Kemptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor dilution. For control wells, add 1 µL of DMSO.

-

Add 2 µL of a solution containing the kinase and substrate in assay buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MCF-7 Cells)

This assay determines the effect of the inhibitor on the proliferation of the human breast cancer cell line MCF-7.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., EMEM supplemented with 10% FBS, insulin, and antibiotics)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include vehicle control wells (medium with DMSO).

-

Incubate the plate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the IC₅₀ value.

Conclusion

This compound (CAS 331770-21-9) is a valuable tool for the study of Aurora kinase biology and a promising scaffold for the development of novel anti-cancer therapeutics. Its potent and selective inhibition of Aurora A and B kinases disrupts critical mitotic processes, leading to the inhibition of cancer cell proliferation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this and related compounds. As with all research chemicals, appropriate safety precautions should be taken during handling and use.

References

Aurora Kinase Inhibitor-2: A Deep Dive into Target Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of Aurora kinase inhibitor-2, a potent and selective ATP-competitive inhibitor of Aurora kinases. This document details its biochemical and cellular activity, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and relevant signaling pathways.

Introduction to Aurora Kinases and Inhibition

The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. In mammals, this family consists of three members: Aurora A, Aurora B, and Aurora C. They are essential for numerous mitotic events, including centrosome maturation and separation, bipolar spindle assembly, chromosome alignment and segregation, and cytokinesis. Due to their critical role in cell division and their frequent overexpression in various cancers, Aurora kinases have emerged as key targets for the development of novel anti-cancer therapeutics.

This compound is an anilinoquinazoline (B1252766) derivative that demonstrates potent, cell-permeable, and ATP-competitive inhibition of Aurora kinases, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. Understanding the precise target specificity and potential off-target effects of this inhibitor is crucial for its preclinical and clinical development.

Biochemical Profile and Target Specificity

The primary targets of this compound are Aurora A and Aurora B. Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) |

| Aurora A | 310 |

| Aurora B | 240 |

Data compiled from publicly available sources.

For comparative purposes, the table below lists the IC50 or Ki values of other well-characterized Aurora kinase inhibitors against the three Aurora kinase family members.

Table 2: Comparative In Vitro Inhibition Profile of Various Aurora Kinase Inhibitors

| Inhibitor | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) |

| This compound | 310 | 240 | Not Reported |

| VX-680 (Tozasertib) | 0.6 (Ki) | - | 4.6 (Ki) |

| AZD1152-HQPA | 1369 (Ki) | 0.36 (Ki) | - |

| SNS-314 | 9 | 31 | 3 |

| CYC116 | 44 | 19 | 65 |

| PHA-739358 (Danusertib) | 13 | 79 | 61 |

Data compiled from multiple sources for comparative analysis.[1][2]

While a comprehensive kinome scan for this compound is not publicly available, its anilinoquinazoline scaffold suggests potential cross-reactivity with other kinases that share structural similarities in their ATP-binding pockets. For instance, some pan-Aurora kinase inhibitors have been shown to interact with kinases such as p38α, TYK2, JNK2, MET, and TIE2 at higher concentrations.[1] Therefore, comprehensive selectivity profiling is a critical step in the advanced preclinical characterization of this inhibitor.

Cellular Activity and Phenotypic Effects

In a cellular context, this compound exhibits anti-proliferative effects by inducing cell cycle arrest and apoptosis.

Table 3: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (µM) |

| MCF-7 | Anti-proliferative | 1.25 |

Data from cell-based assays.

The inhibition of Aurora kinases leads to distinct cellular phenotypes. Inhibition of Aurora A typically results in defects in centrosome separation and spindle formation, leading to monopolar spindles. Inhibition of Aurora B, a component of the chromosomal passenger complex, leads to defects in chromosome alignment, failure of the spindle assembly checkpoint, and ultimately, failed cytokinesis, resulting in polyploidy.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided in the DOT language for Graphviz.

Aurora Kinase Signaling in Mitosis

Caption: Simplified signaling pathway of Aurora A and Aurora B in mitosis and the points of intervention by this compound.

Experimental Workflow for Target Specificity Analysis

References

A Comprehensive Technical Guide on the Role of Aurora Kinase Inhibitor-2 in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Aurora kinase inhibitor-2 in the intricate process of cell cycle regulation. Aurora kinases are pivotal orchestrators of cell division, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. This document details the functions of the Aurora kinase family, the mechanism of action of this compound, and the downstream cellular consequences of its activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

The Aurora Kinase Family: Master Regulators of Mitosis

The Aurora kinases are a highly conserved family of serine/threonine kinases that play critical roles in ensuring the fidelity of cell division.[1][2] In mammals, this family consists of three members: Aurora A, Aurora B, and Aurora C.[1][2] While they share a high degree of homology, particularly in their catalytic domains, their distinct subcellular localizations and interacting partners confer unique functions throughout the cell cycle, especially during mitosis.[3]

-

Aurora A (AURKA): A key player in the G2 phase and early mitosis, Aurora A is primarily associated with centrosome maturation and separation, and the assembly of a bipolar mitotic spindle.[1][3][4][5] Its activity peaks from the G2 to M phase transition.[4] Proper function of Aurora A is essential for the recruitment of proteins required for spindle formation and stability.[4]

-

Aurora B (AURKB): As the catalytic component of the Chromosomal Passenger Complex (CPC), Aurora B has a more varied role.[1][2][3] It is crucial for chromosome condensation, correcting improper kinetochore-microtubule attachments, governing the spindle assembly checkpoint (SAC), and overseeing cytokinesis.[1][3][6][7] Its dynamic localization shifts from centromeres in early mitosis to the spindle midzone and midbody during anaphase and telophase.[3][6]

-

Aurora C (AURKC): While less studied, Aurora C is predominantly expressed during meiosis.[8][9][10] However, it shares overlapping functions with Aurora B and can compensate for its absence in mitotic cells.[8] Overexpression of Aurora C has been linked to centrosome amplification and is observed in various cancer cell lines.[9][10][11]

This compound: A Dual Inhibitor of Aurora A and B

This compound is a small molecule that functions as a selective, ATP-competitive inhibitor of Aurora kinases.[12][13][14] By targeting the ATP-binding pocket, it effectively blocks the phosphorylation of downstream substrates, thereby disrupting the cellular processes orchestrated by these kinases. Its inhibitory activity is primarily directed against Aurora A and Aurora B.

Quantitative Data: Inhibitory Potency

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.

| Inhibitor | Target | IC50 (nM) |

| This compound | Aurora A | 310 |

| Aurora B | 240 |

Data sourced from multiple suppliers and research articles.[12][13][14][15][16]

In cellular assays, this compound has also been shown to be effective in inhibiting the proliferation of cancer cell lines, such as the MCF7 breast cancer cell line, with an IC50 value of 1.25 µM.[14]

Mechanism of Action in Cell Cycle Regulation

The inhibition of Aurora A and Aurora B by this compound leads to a cascade of cellular defects, culminating in cell cycle arrest and often, apoptosis.

-

Disruption of Mitotic Entry and Spindle Formation: By inhibiting Aurora A, the inhibitor compromises centrosome maturation and the formation of a stable bipolar spindle, a critical prerequisite for proper chromosome segregation.[1][3][17]

-

Failure of Chromosome Alignment and Segregation: Inhibition of Aurora B disrupts its function within the CPC. This leads to incorrect attachments between kinetochores and spindle microtubules that are not resolved, causing chromosome misalignment at the metaphase plate.[1][6]

-

Abrogation of the Spindle Assembly Checkpoint (SAC): Aurora B plays a role in the SAC, a crucial surveillance mechanism that prevents cells from entering anaphase until all chromosomes are correctly attached to the spindle.[6] Inhibition of Aurora B can override this checkpoint, leading to premature anaphase entry despite the presence of misaligned chromosomes, resulting in aneuploidy.[6]

-

Induction of G2/M Arrest and Polyploidy: The culmination of these mitotic defects typically triggers a cell cycle arrest in the G2/M phase.[15][18] Cells that bypass the SAC and attempt to divide often fail cytokinesis, the final step of cell division. This failure leads to the formation of single cells with multiple nuclei (multinucleation) or a single, large nucleus with a multiplied set of chromosomes (polyploidy).[1]

References

- 1. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 5. Aurora A kinase (AURKA) in normal and pathological cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 7. The Role of Aurora B Kinase in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aurora kinase C - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Functions of Aurora kinase C in meiosis and cancer [frontiersin.org]

- 10. Functions of Aurora kinase C in meiosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AURKC aurora kinase C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. abmole.com [abmole.com]

- 13. Aurora Kinase | DC Chemicals [dcchemicals.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aurora kinase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

Cellular Pathways Modulated by Aurora Kinase Inhibitor-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their dysregulation is frequently implicated in the pathogenesis of various malignancies, making them a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the cellular pathways modulated by Aurora kinase inhibitor-2 (CAS 331770-21-9), a selective, ATP-competitive inhibitor of Aurora kinases A and B. This document will detail its mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols for its characterization, and visualize the core signaling pathways and experimental workflows. Due to the limited publicly available data specifically for this compound, this guide will also incorporate representative findings from other well-characterized pan-Aurora kinase inhibitors, such as VX-680 and SNS-314, to provide a broader context for its expected biological effects.

Introduction to this compound

This compound, with the chemical name N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide, is a small molecule inhibitor targeting the ATP-binding pocket of Aurora kinases.[1][2][3] It exhibits potent inhibitory activity against both Aurora A and Aurora B.[1][3] The inhibition of these kinases disrupts crucial mitotic events, leading to defects in cell division and subsequent apoptosis or senescence in cancer cells.

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 331770-21-9 |

| Molecular Formula | C₂₃H₂₀N₄O₃ |

| Molecular Weight | 400.43 g/mol |

| Synonyms | 4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazoline |

Mechanism of Action and Modulated Cellular Pathways

As an ATP-competitive inhibitor, this compound binds to the catalytic domain of Aurora kinases A and B, preventing the phosphorylation of their downstream substrates. This interference with kinase activity triggers a cascade of cellular events, primarily affecting cell cycle progression and survival.

Inhibition of Mitotic Progression

Aurora A is essential for centrosome maturation, spindle assembly, and mitotic entry, while Aurora B, as part of the chromosomal passenger complex (CPC), is crucial for chromosome condensation, proper kinetochore-microtubule attachments, and cytokinesis. By inhibiting both, this compound is expected to induce a range of mitotic defects.

A primary consequence of Aurora B inhibition is the failure of cytokinesis, leading to the formation of polyploid cells.[4][5][6] This is often accompanied by an arrest in the G2/M phase of the cell cycle.[7] A key biomarker for Aurora B inhibition is the reduced phosphorylation of its substrate, Histone H3 at Serine 10 (pHH3).[8]

Induction of Apoptosis

The mitotic catastrophe resulting from Aurora kinase inhibition often leads to the induction of apoptosis. This can be observed through the activation of caspases, such as caspase-3.[8] Studies with the pan-Aurora kinase inhibitor VX-680 have shown increased apoptosis in treated cancer cells.[7]

Activation of the p53-p21 Pathway and Senescence

In p53-competent cells, the cellular stress induced by mitotic disruption can lead to the activation of the p53 tumor suppressor pathway.[4][5] This can result in a G1 arrest mediated by the cyclin-dependent kinase inhibitor p21.[4][5] Prolonged cell cycle arrest can ultimately lead to cellular senescence.[4][5] One study has specifically shown that this compound can induce senescence in human diploid fibroblasts (HDF) and H1299 lung cancer cells.[9]

Signaling Pathway Modulated by this compound

Caption: Inhibition of Aurora A and B by this compound.

Quantitative Data

The following tables summarize the in vitro potency of this compound and related pan-Aurora kinase inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) |

| Aurora A | 310[1][3] | MCF7 | 1.25[1][3] |

| Aurora B | 240[1][3] | - | - |

Table 2: In Vitro Inhibitory Activity of Representative Pan-Aurora Kinase Inhibitors

| Inhibitor | Aurora A (IC₅₀/Kᵢ, nM) | Aurora B (IC₅₀/Kᵢ, nM) | Aurora C (IC₅₀/Kᵢ, nM) |

| VX-680 (Tozasertib) | 0.6 (Kᵢ)[6] | 18 (Kᵢ)[6] | 4.6 (Kᵢ)[6] |

| SNS-314 (Barasertib) | 9 (IC₅₀)[10] | 31 (IC₅₀)[10] | 3 (IC₅₀)[10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological effects of this compound. The following are standard protocols for key experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified Aurora A and Aurora B.

Materials:

-

Purified recombinant Aurora A and Aurora B enzymes

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Peptide substrate (e.g., Kemptide for Aurora A, Histone H3 peptide for Aurora B)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Microplate reader (luminescence)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay

Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF7, HCT116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

-

Microplate reader (luminescence)

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure luminescence to determine the number of viable cells.

-

Calculate the IC₅₀ value from the dose-response curve.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

PBS

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI)/RNase staining buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for 24-48 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI/RNase staining buffer.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation status of key proteins in pathways modulated by this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-cleaved Caspase-3, anti-p53, anti-p21, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

Experimental Workflow for Inhibitor Characterization

References

- 1. Aurora Kinase Inhibitor II [sigmaaldrich.com]

- 2. Aurora Kinase Inhibitor II - CAS 331770-21-9 - Calbiochem | 189404 [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. The Effect of Circumscribed Exposure to the Pan-Aurora Kinase Inhibitor VX-680 on Proliferating Euploid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

Aurora Kinase Inhibitor-2: A Technical Guide to Selectivity for Aurora A vs. Aurora B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Aurora kinase inhibitor-2, a small molecule inhibitor targeting the Aurora family of serine/threonine kinases. This document outlines the quantitative measures of its inhibitory activity against Aurora A and Aurora B, details the experimental methodologies used for these assessments, and illustrates the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against Aurora A and Aurora B has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These values indicate that this compound is a potent, ATP-competitive inhibitor of both Aurora A and Aurora B, with a slight preference for Aurora B.[1][2]

| Target Kinase | IC50 (nM) |

| Aurora A | 310 |

| Aurora B | 240 |

In addition to its enzymatic inhibition, this compound has demonstrated cellular activity in an anti-proliferative assay using the MCF7 breast cancer cell line, with an IC50 value of 1.25 µM.[1]

Signaling Pathways

Aurora kinases are critical regulators of mitosis. Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle. Aurora B, as part of the chromosomal passenger complex (CPC), plays a key role in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. The distinct localization and function of these two kinases are crucial for their specific roles during cell division.

Experimental Protocols

The determination of the selectivity of this compound for Aurora A versus Aurora B involves both biochemical and cellular assays. Below are detailed methodologies for these key experiments.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical in vitro kinase assay to determine the IC50 values of an inhibitor.

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of purified Aurora A and Aurora B.

Materials:

-

Purified, recombinant human Aurora A and Aurora B kinases

-

Biotinylated peptide substrate (e.g., LRRASLG)

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Streptavidin-coated plates

-

Europium-labeled anti-phosphoserine/threonine antibody

-

Time-Resolved Fluorescence (TRF) plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.

-

Add the purified Aurora A or Aurora B kinase to the wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km value for each respective kinase.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the Europium-labeled anti-phospho-antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add enhancement solution and read the time-resolved fluorescence signal.

-

-

Data Analysis:

-

The fluorescence signal is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cellular Anti-Proliferative Assay (MCF7)

Objective: To determine the effect of this compound on the proliferation of a cancer cell line.

Materials:

-

MCF7 human breast cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed MCF7 cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Incubate the plate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Visualization

The process of identifying and characterizing a selective Aurora kinase inhibitor follows a structured workflow, from initial screening to cellular characterization.

References

In Vitro Efficacy and Mechanism of Action of Aurora Kinase Inhibitor-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro properties and experimental evaluation of Aurora Kinase Inhibitor-2 (CAS 331770-21-9), a selective and ATP-competitive inhibitor of Aurora kinases. This document details its biochemical and cellular activities, provides comprehensive experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

This compound demonstrates potent inhibition of Aurora A and Aurora B kinases and exhibits anti-proliferative effects in cancer cell lines. The key quantitative metrics for its in vitro activity are summarized below.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Biochemical Kinase Assay | Aurora A | 310 nM | [1][2] |

| Biochemical Kinase Assay | Aurora B | 240 nM | [1][2] |

| Anti-Proliferative Assay | MCF7 | 1.25 µM |

Signaling Pathways and Experimental Workflows

To understand the context of this compound's mechanism of action and the methods for its evaluation, the following diagrams illustrate the core signaling pathway and a standard experimental workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to characterize this compound.

Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for determining the IC50 value of this compound against purified Aurora A and Aurora B enzymes.[3][4][5]

Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of purified Aurora kinases by quantifying ADP production.

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[6]

-

ATP solution

-

Substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein or inactive Histone H3 for Aurora B)[3][4][6]

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer plate reader

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer.

-

Prepare serial dilutions of this compound in 10% DMSO in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[4]

-

Prepare a master mix containing the Kinase Assay Buffer, ATP, and the appropriate substrate.[3][4]

-

Dilute the Aurora kinase (A or B) to the desired concentration in Kinase Assay Buffer.

-

-

Assay Plate Setup:

-

Add the diluted test inhibitor to the "Test Inhibitor" wells.

-

Add diluent solution (e.g., 10% DMSO in buffer) to the "Positive Control" and "Blank" wells.[4]

-

Add the master mix of substrate and ATP to all wells except the "Blank" wells.[3]

-

To initiate the reaction, add the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add Kinase Assay Buffer without the enzyme to the "Blank" wells.[5]

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 45-60 minutes.[5]

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[3][4]

-

Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for another 45 minutes.[3][4]

-

Read the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Normalize the data to the "Positive Control" (100% activity).

-

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT assay to determine the anti-proliferative IC50 of this compound in the MCF-7 human breast cancer cell line.[7][8]

Objective: To assess the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well.

-

Incubate overnight to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours.[10]

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Western Blot Analysis of Downstream Target Inhibition

This protocol is for assessing the inhibition of Aurora B kinase activity within cells by measuring the phosphorylation status of its downstream target, Histone H3, at Serine 10.[11]

Objective: To confirm target engagement of this compound in a cellular context.

Materials:

-

Cancer cell line (e.g., HeLa or HCT116)

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse or Rabbit anti-Total Histone H3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).[11]

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with a dose range of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.[11]

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-phospho-Histone H3 (Ser10) and anti-β-actin) overnight at 4°C.[11]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

-

Quantify the band intensities. A dose-dependent decrease in the phospho-Histone H3 signal, normalized to the loading control, indicates successful target engagement by the inhibitor.

-

References

- 1. This compound|CAS 331770-21-9|DC Chemicals [dcchemicals.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-(4'-Benzamidoanilino)-6,7-dimethoxyquinazoline and its Analogs: A Core Scaffold in Kinase-Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 4-(4'-benzamidoanilino)-6,7-dimethoxyquinazoline scaffold, a significant core structure in the development of targeted cancer therapies. While specific research on the 4'-benzamido substituted derivative is limited in publicly available literature, this document will delve into the well-established principles of the broader 4-anilino-6,7-dimethoxyquinazoline class of molecules. The guide will cover their synthesis, mechanism of action, key signaling pathways, and the structure-activity relationships that govern their potent inhibitory effects on receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).

Core Properties and Mechanism of Action

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are primarily recognized for their potent inhibitory activity against various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] By acting as ATP-competitive inhibitors at the kinase domain of receptors like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds effectively block the downstream signaling cascades that drive tumor progression.[2] The quinazoline (B50416) core serves as a versatile scaffold for developing novel EGFR inhibitors.[3]

The general structure consists of a quinazoline ring system, with a substituted aniline (B41778) moiety at the 4-position and dimethoxy groups at the 6- and 7-positions. These methoxy (B1213986) groups are known to enhance the binding affinity to the ATP-binding pocket of EGFR. The substitutions on the 4-anilino ring play a critical role in modulating the potency and selectivity of these inhibitors.

Quantitative Data on Inhibitory Activity of Representative Analogs

| Compound/Derivative | Target(s) | IC50 Value | Cell Line | IC50 Value | Reference |

| Gefitinib | EGFR | 25.42 nM | A549, HT-29, MCF-7 | 2.25, 1.72, 2.81 µM (for a derivative) | [4] |

| Erlotinib | EGFR | 33.25 nM | - | - | [4] |

| Vandetanib (ZD6474) | VEGFR2, EGFR | 40 nM, 500 nM | HUVEC, PC-9, A549 | 60 nM, 90 nM | [2] |

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) | EGFR | 0.025 nM | - | - | [2] |

| WHI-P154 (4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline) | - | - | U373, U87 | Micromolar concentrations | [5] |

| Compound 1018 (4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline) | - | - | PC-3 | 13.0 ± 1.4 µM | [6] |

| Compound 12n (A 6,7-dimethoxy-4-anilinoquinoline derivative) | c-Met | 0.030 ± 0.008 µM | A549, MCF-7, MKN-45 | 7.3 ± 1.0 µM, 6.1 ± 0.6 µM, 13.4 ± 0.5 µM | [7] |

Signaling Pathway Inhibition

The primary mechanism of action for 4-anilino-6,7-dimethoxyquinazoline derivatives is the inhibition of the EGFR signaling pathway.[2] Upon binding of a ligand, such as EGF, the EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation. By blocking the initial phosphorylation event, these inhibitors effectively shut down these oncogenic signaling cascades. Some derivatives also exhibit inhibitory activity against other kinases like VEGFR, thereby also impeding tumor angiogenesis.[2]

Inhibition of the EGFR Signaling Pathway by 4-Anilino-6,7-dimethoxyquinazoline Derivatives.

Experimental Protocols

The synthesis and evaluation of 4-anilino-6,7-dimethoxyquinazoline derivatives involve a series of well-established experimental protocols.

General Synthesis Workflow

A common synthetic route to this class of compounds begins with the preparation of a key intermediate, 4-chloro-6,7-dimethoxyquinazoline (B18312), followed by a nucleophilic aromatic substitution reaction with the desired substituted aniline.[8]

General synthetic workflow for 4-(4'-Benzamidoanilino)-6,7-dimethoxyquinazoline.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

-